![molecular formula C23H30N2O3S B2927141 N-{4-[(4-苄基哌啶-1-基)磺酰基]苯基}-3-甲基丁酰胺 CAS No. 867136-90-1](/img/structure/B2927141.png)

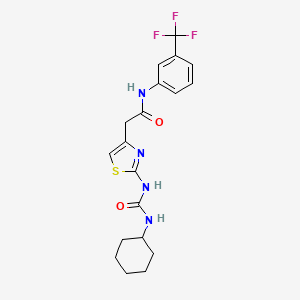

N-{4-[(4-苄基哌啶-1-基)磺酰基]苯基}-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a sulfonamide derivative. Sulfonamides are a significant class of organic compounds with a wide range of biological activities. They are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, sulfonamides and their derivatives can be synthesized through various methods. For instance, 4-Benzylpiperidine, a similar compound, can be synthesized by reacting 4-Cyanopyridine with toluene .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored and used. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Benzylpiperidine has a molar mass of 175.275 g/mol .科学研究应用

认知障碍和神经应用

Nirogi 等人(2012 年)的一项研究重点介绍了哌啶-4-基氨基芳基磺酰胺的合成和药理学评价,显示出作为新型、有效、选择性、口服生物利用度高且脑渗透性强的 5-HT₆ 受体拮抗剂的希望。这些化合物在动物认知模型(例如物体识别任务和水迷宫测试)中表现出显着的活性,表明它们在治疗认知障碍或增强认知功能方面的潜力 (Nirogi 等人,2012 年).

心脏肌球蛋白激活治疗心力衰竭

Manickam 等人(2019 年)探索了磺酰胺苯乙酰胺类似物以识别新型心脏肌球蛋白激活剂。他们的研究导致发现了在体外和体内作为心脏肌球蛋白激活剂表现出显着活性的化合物,表明了一种治疗收缩性心力衰竭的新型疗法 (Manickam 等人,2019 年).

癌症成像和治疗

Wagner 等人(2009 年)引入了一种用于 PET 成像的 CGS 27023A 衍生物,提出了一种有效的基质金属蛋白酶抑制剂,该抑制剂可能对癌症成像产生重大影响,并可能影响治疗方法。该研究包括成功的放射合成和最初的小动物 PET 研究,表明其在可视化肿瘤相关基质重塑中的效用 (Wagner 等人,2009 年).

抗菌和抗真菌活性

Ghorab 等人(2017 年)合成了一系列具有磺酰胺部分的化合物,表现出显着的抗菌和抗真菌活性。本研究强调了此类化合物在开发新型抗菌剂中的潜力,指出了它们在解决耐药性感染中的作用 (Ghorab 等人,2017 年).

作用机制

Target of Action

The primary target of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could result in a decrease in the production of beta-amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease .

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease .

Result of Action

It is believed to have the potential to reduce the formation of beta-amyloid plaques, which could have a neuroprotective effect in the context of alzheimer’s disease .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially impact its effectiveness .

生化分析

Biochemical Properties

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide interacts with various enzymes and proteins. It has been shown to inhibit Acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via interaction with the AChE peripheral anionic site .

Cellular Effects

This compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . It influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide exerts its effects at the molecular level by potentially binding to Aβ, inhibiting the toxic conformation of Aβ 1–42, and stabilizing the α-helical content .

Temporal Effects in Laboratory Settings

Over time, N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide has been observed to interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .

Dosage Effects in Animal Models

Administration of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

属性

IUPAC Name |

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHYBUPXFKBYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927063.png)

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)

![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)